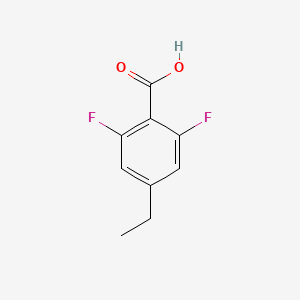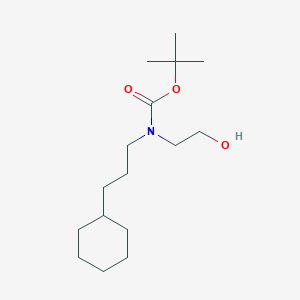
tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and chemical synthesis. This particular compound is characterized by the presence of a tert-butyl group, a cyclohexylpropyl group, and a hydroxyethyl group attached to the carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-cyclohexylpropylamine and 2-hydroxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted carbamates with different functional groups.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various derivatives.
Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur at other functional groups without affecting the amine group.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its carbamate structure can be modified to enhance the pharmacological properties of drug candidates.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- tert-Butyl (2-hydroxyethyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (2-hydroxyethyl)(methyl)carbamate
Comparison:
- tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate is unique due to the presence of the cyclohexylpropyl group, which imparts distinct steric and electronic properties compared to other similar compounds.
- The hydroxyethyl group in this compound provides additional sites for hydrogen bonding and other interactions, enhancing its versatility in various applications.
- Compared to other carbamates, this compound may exhibit different reactivity and stability profiles, making it suitable for specific synthetic and industrial processes.
Propriétés
Formule moléculaire |
C16H31NO3 |
|---|---|
Poids moléculaire |
285.42 g/mol |
Nom IUPAC |
tert-butyl N-(3-cyclohexylpropyl)-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C16H31NO3/c1-16(2,3)20-15(19)17(12-13-18)11-7-10-14-8-5-4-6-9-14/h14,18H,4-13H2,1-3H3 |
Clé InChI |
KAWSOLGQHIIVQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CCCC1CCCCC1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


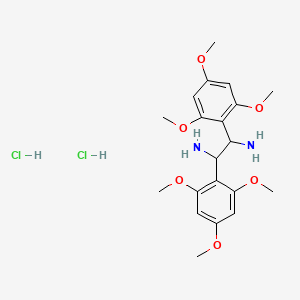

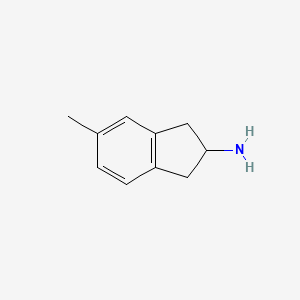
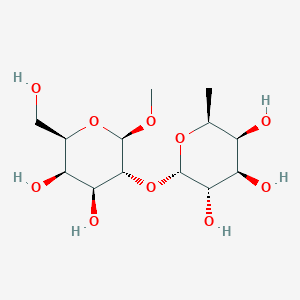
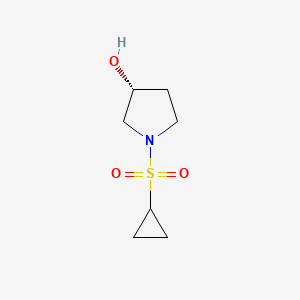


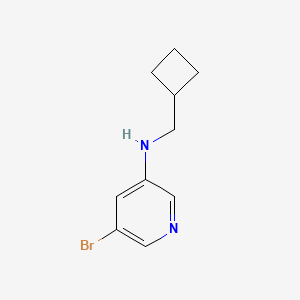

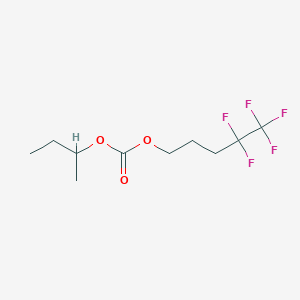
![Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B12079952.png)
![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)

